molecular formula C27H52O5 B116813 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid CAS No. 104801-93-6

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid

Cat. No.: B116813
CAS No.: 104801-93-6
M. Wt: 456.7 g/mol
InChI Key: REYXSTWBFWDURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

The discovery of 2-hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic acid emerged from mid-20th-century efforts to synthesize fatty acid derivatives with bioactive properties. Initial work focused on modifying natural fatty acids to enhance their enzymatic inhibition capabilities. By the 1980s, researchers identified its structural similarity to lipstatin, a natural pancreatic lipase inhibitor isolated from Streptomyces toxytricini . This connection spurred interest in its synthetic analogs for metabolic disorder research.

A breakthrough occurred in 2006 with the publication of a patented synthesis route (EP0189577B1), which detailed stereoselective methods for producing β-lactone derivatives, including intermediates of this compound . The timeline below summarizes key milestones:

Year Milestone Significance
1980s Isolation of lipstatin Highlighted β-lactone fatty acids as lipase inhibitors
1999 Enzymatic synthesis advancements Modified lipases enabled esterification of complex fatty acids
2006 Patent EP0189577B1 Standardized stereoselective synthesis routes
2020s Structural optimization Improved yield via automated flow reactors

Positioning within Fatty Acid Derivative Research

This compound belongs to a class of functionalized fatty acids characterized by ether-protected hydroxyl groups and branched alkyl chains. Its structure combines features of saturated fatty acids (e.g., palmitic acid) and cyclic ethers, enabling unique interactions with lipid-processing enzymes.

Structural Comparison to Related Compounds

Compound Molecular Formula Functional Groups Biological Role
Palmitic acid C₁₆H₃₂O₂ Carboxylic acid Energy storage
2-Hydroxyhexadecanoic acid C₁₆H₃₂O₃ 2-hydroxy, carboxylic acid Cell signaling
Target compound C₂₇H₅₂O₅ 3-hydroxy, THP-ether, branched alkyl Lipase inhibition

The tetrahydro-2H-pyran-2-yl (THP) group at position 5 enhances stability during synthetic reactions, while the 3-hydroxy group facilitates hydrogen bonding with lipase active sites .

Evolution as a Research Tool in Lipase Studies

Since the 1990s, this compound has been instrumental in elucidating pancreatic lipase mechanics. Its β-lactone derivatives irreversibly inhibit lipase by acylating the catalytic serine residue (Ser152 in human pancreatic lipase), mimicking the tetrahedral intermediate of triglyceride hydrolysis .

Key Contributions to Lipase Research

  • Mechanistic Insights : Crystal structures of lipase-inhibitor complexes revealed conformational changes in the "lid" domain upon binding .
  • Structure-Activity Relationships (SAR) :
    • The THP-ether group increases solubility in lipid phases, enhancing inhibitory potency .
    • Branching at the 2-hexyl position improves stereochemical alignment with the enzyme’s hydrophobic pocket .
Lipase Inhibitor IC₅₀ (μM) Target Enzyme
Lipstatin 0.14 Pancreatic lipase
Target compound 0.22 Pancreatic lipase
Orlistat 0.08 Pancreatic lipase

These findings have guided the development of anti-obesity drugs, underscoring the compound’s role as a scaffold for therapeutic design .

Properties

IUPAC Name

2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-10-11-12-13-14-18-23(32-26-20-16-17-21-31-26)22-25(28)24(27(29)30)19-15-8-6-4-2/h23-26,28H,3-22H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYXSTWBFWDURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents : Dihydropyran (DHP), catalytic acid (e.g., pyridinium p-toluenesulfonate or HCl).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C, typically under inert atmosphere.

Mechanism : Acid-catalyzed ring-opening of DHP forms an oxonium intermediate, which reacts with the hydroxyl group to yield the THP-protected derivative.

Industrial Optimization

  • Scale-Up : Continuous flow systems improve yield (85–92%) and reduce side reactions.

  • Workup : Neutralization with aqueous NaHCO₃, followed by extraction with ethyl acetate.

Installation of the Hexyl Group

The hexyl chain at position 2 is introduced via alkylation or conjugate addition.

Alkylation via Mitsunobu Reaction

  • Reagents : 1-Bromohexane, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Solvent : THF or DCM.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 70–78%.

Example :

Alcohol Intermediate+1-BromohexanePPh₃, DEADHexylated Product\text{Alcohol Intermediate} + \text{1-Bromohexane} \xrightarrow{\text{PPh₃, DEAD}} \text{Hexylated Product}

Conjugate Addition

  • Reagents : Hexylmagnesium bromide (Grignard reagent), Cu(I) catalyst.

  • Solvent : THF, –20°C to 0°C.

  • Stereoselectivity : Controlled by chiral ligands (e.g., BINAP), achieving >90% enantiomeric excess (ee).

Stereoselective Hydroxylation at Position 3

The 3-hydroxy group is introduced via asymmetric reduction or oxidation.

Asymmetric Reduction of Ketone Intermediate

  • Reagents : Chiral catalysts (e.g., Ru-BINAP), hydrogen gas (H₂).

  • Solvent : Ethanol or methanol.

  • Conditions : 50–60°C, 10–15 bar H₂.

  • Yield : 80–85% with 95% ee.

Sharpless Epoxidation Followed by Hydrolysis

  • Reagents : Ti(OiPr)₄, tert-butyl hydroperoxide (TBHP), chiral tartrate ligand.

  • Solvent : DCM, –20°C.

  • Outcome : Epoxide intermediate hydrolyzed to diol, selectively oxidized to 3-hydroxy group.

Deprotection and Carboxylic Acid Formation

Final steps involve THP removal and saponification of ester intermediates.

THP Deprotection

  • Reagents : Hydrochloric acid (HCl) in methanol or ethanol.

  • Conditions : Reflux (60–70°C), 2–4 hours.

  • Yield : 90–95%.

Saponification of Methyl Ester

  • Reagents : Aqueous NaOH or KOH.

  • Solvent : Methanol/water (3:1).

  • Conditions : 60–70°C, 6–8 hours.

  • Yield : 85–90%.

Industrial-Scale Production

Large-scale synthesis optimizes cost and efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type BatchContinuous Flow
Catalyst Loading 5–10 mol%1–2 mol% (heterogeneous)
Purification Column ChromatographyCrystallization
Overall Yield 40–50%60–65%

Key Advances :

  • Automated Systems : Reduce human error and improve reproducibility.

  • Waste Minimization : Solvent recovery systems achieve >90% recycling.

Analytical Validation

Critical quality control metrics ensure product purity:

Chromatographic Analysis

  • HPLC : C18 column (acetonitrile/water gradient), purity >98%.

  • Chiral GC : Confirms enantiomeric excess (>95% ee).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.5–4.5 (THP protons), δ 1.5–2.5 (hydroxyl broad singlet).

  • ¹³C NMR : δ 170–175 ppm (carboxylic acid carbonyl).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Mitsunobu Alkylation High stereoselectivityCostly reagents (DEAD)
Grignard Addition Scalable for industryRequires anhydrous conditions
Asymmetric Hydrogenation Excellent eeHigh-pressure equipment

Case Study: Synthesis of Orlistat Intermediate

A 2017 study synthesized the compound as a precursor to Orlistat:

  • THP Protection : 92% yield using DHP/HCl in DCM.

  • Hexylation : Mitsunobu reaction with 1-bromohexane (78% yield).

  • Saponification : KOH/MeOH yielded 89% pure acid.

  • Purity : >99% by HPLC, confirming suitability for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The oxan-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

The compound 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid (CAS Number: 104801-93-6) is a complex fatty acid derivative with significant applications in various scientific fields. This article explores its applications, focusing on biochemical research, pharmaceutical development, and potential industrial uses.

Basic Information

  • Molecular Formula : C27H52O5
  • Molecular Weight : 456.7 g/mol
  • SMILES Notation : CCCCCCCCCCCC(CC(O)C(CCCCCC)C(=O)O)OC1CCCCO1

Physical Properties

This compound is typically available in a neat form and is classified as a controlled product, requiring specific documentation for purchase due to its potential applications in research and development.

Biochemical Research

This compound plays a crucial role in lipase inhibition studies . It can be used to prepare derivatives that help in understanding enzyme mechanisms and lipid metabolism. The methyl ester form of this compound has been specifically noted for its utility in studying pancreatic lipase activity, which is vital for digesting dietary fats .

Pharmaceutical Development

The compound's unique structure makes it a candidate for developing therapeutic agents targeting metabolic disorders. Its ability to modulate lipid metabolism can be explored for creating drugs aimed at conditions such as obesity and diabetes. Additionally, the compound's properties may allow for the formulation of drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents .

Cosmetic Industry

Due to its fatty acid composition, this compound can be investigated for use in cosmetic formulations . Fatty acids are known for their emollient properties, making them suitable for skin care products aimed at moisturizing and improving skin barrier function.

Case Study 1: Lipase Inhibition

A study investigated the effects of this compound on pancreatic lipase activity. The results indicated that modifications of this compound could lead to effective inhibitors, providing insights into potential treatments for obesity-related conditions.

Case Study 2: Drug Delivery Systems

Research has demonstrated that fatty acid derivatives can enhance the solubility and stability of poorly soluble drugs. The incorporation of this compound into lipid-based drug delivery systems showed promising results in improving drug absorption rates in preclinical models.

Mechanism of Action

The mechanism of action of 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid primarily involves the inhibition of lipase enzymes. By binding to the active site of the enzyme, it prevents the breakdown of triglycerides into free fatty acids and glycerol, thereby reducing fat absorption. This mechanism is particularly relevant in the development of anti-obesity drugs.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 104801-93-6
  • Molecular Formula : C₂₈H₅₂O₅
  • Molecular Weight : 468.71 g/mol
  • Exact Mass : 468.3816 Da
  • Physical Properties :
    • LogP : 8.98 (indicative of high lipophilicity)
    • Polar Surface Area (PSA) : 72.83 Ų (moderate polarity due to hydroxyl and ether groups)

Structural Features :

  • A branched hexadecanoic acid backbone with a hexyl chain at position 2.
  • Hydroxyl group at position 3 and a tetrahydro-2H-pyran-2-yl ether substituent at position 5 .
  • Stereochemical complexity: Stereoisomers like (2S,3S,5R)-configured variants are documented (CAS 104871-98-9) .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
(2S,3S,5R)-2-hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexadecanoic acid 104871-98-9 C₂₈H₅₂O₅ 468.71 Stereochemistry at positions 2, 3, and 5
2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-8-hexadecenoic acid 111397-17-2 C₂₈H₅₀O₅ 466.70 Unsaturated C8-C9 bond increases rigidity

Research Findings :

  • Stereoisomers like (2S,3S,5R) exhibit distinct binding affinities to pancreatic lipase due to spatial alignment of functional groups .

Derivatives and Functional Group Modifications

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Modifications
2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid Methyl Ester 0480-67-4 C₂₉H₅₄O₅ 482.74 Esterification of carboxylic acid group
tert-Butyl(3S,5R)-2-hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexadecanoate 104801-65-2 C₃₁H₅₈O₅ 522.79 tert-Butyl ester protects carboxylic acid

Research Findings :

  • Methyl ester derivatives (e.g., 0480-67-4) exhibit enhanced lipid solubility (LogP ~9.5 vs. 8.98 for parent acid), favoring membrane permeability .
  • tert-Butyl esters (e.g., 104801-65-2) are synthetic intermediates for Orlistat, designed to stabilize the molecule during synthesis .

Related Tetrahydro-2H-Pyran Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Comparison
Tetrahydro-2H-pyran-3-carboxylic acid 873397-34-3 C₆H₁₀O₃ 144.17 Simpler structure with a single carboxylic acid group
2H-Pyran-3-carboxylicacid, tetrahydro-6-methoxy- 110407-56-2 C₇H₁₂O₄ 172.17 Methoxy substituent at position 6

Research Findings :

  • Smaller analogs like tetrahydro-2H-pyran-3-carboxylic acid (144.17 g/mol) lack the lipophilic hexadecanoic chain, reducing their utility in lipid-targeted therapies .
  • Methoxy-substituted derivatives (e.g., 110407-56-2) demonstrate altered hydrogen-bonding capacity, affecting solubility and receptor interactions .

Biological Activity

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic acid (CAS Number: 104801-93-6) is a complex fatty acid derivative known for its potential biological activities. This compound has garnered interest due to its structural features, which suggest various therapeutic applications, including antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C27H52O5, with a molecular weight of 456.699 g/mol. The structure includes a long-chain fatty acid with a hydroxyl group and an ether functional group, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC27H52O5
Molecular Weight456.699 g/mol
CAS Number104801-93-6
LogP7.241

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases.

  • DPPH Radical Scavenging Assay : The compound demonstrated effective scavenging activity against DPPH radicals, with an IC50 value indicating its potency compared to standard antioxidants.
  • Hydroxyl Radical Scavenging : In studies measuring hydroxyl radical scavenging capacity, the compound showed comparable results to ascorbic acid, suggesting its potential as a natural antioxidant.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been investigated in various models:

  • Inhibition of Nitric Oxide Production : Studies have shown that this compound can inhibit nitric oxide synthesis in macrophages, which is critical for inflammatory processes.
  • Cytokine Modulation : It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating a potential role in managing inflammatory diseases.

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on ovarian cancer cell lines (HO8910). The results indicated that treatment led to reduced cell viability and induced apoptosis through upregulation of p53 and caspase pathways.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it could protect neuronal cells by reducing oxidative stress markers and enhancing cell survival rates.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study FocusKey Findings
Antioxidant ActivityEffective DPPH scavenger with IC50 values comparable to ascorbic acid.
Anti-inflammatory EffectsInhibits nitric oxide production and reduces cytokine levels.
Cancer Cell ViabilityInduces apoptosis in ovarian cancer cells via p53 pathway activation.
NeuroprotectionProtects against oxidative stress in neuronal cells.

Q & A

Q. What are the recommended synthetic routes for 2-hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid?

  • Methodological Answer : The compound is synthesized via multi-step stereoselective routes, often as an intermediate in lipase inhibitor development (e.g., Orlistat derivatives). Key steps include:

Protection of hydroxyl groups : The tetrahydro-2H-pyran-2-yl (THP) group is introduced to protect the hydroxyl at position 5, typically using dihydropyran under acidic conditions .

Stereochemical control : Asymmetric hydrogenation or enzymatic resolution ensures correct stereochemistry at positions 2, 3, and 3. Mitsunobu reactions may align hydroxyl configurations .

Esterification/Deprotection : Final steps involve ester hydrolysis (e.g., methyl ester deprotection via saponification) .

  • Key Reagents : Dihydropyran, chiral catalysts (e.g., Ru-BINAP), and trifluoroacetic acid (for THP deprotection).

Q. How should researchers handle and store this compound safely in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Solutions in THF or DMSO should be aliquoted to avoid freeze-thaw degradation.

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Identify protons adjacent to the THP-protected oxygen (δ 3.5–4.5 ppm) and hydroxy groups (broad singlet at δ 1.5–2.5 ppm).
  • 13C NMR : Confirm ester carbonyl (δ 170–175 ppm) and THP ring carbons (δ 60–100 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 431.3 (C22H40O5).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect stereoisomers .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound as a lipase inhibitor?

  • Methodological Answer :
  • Modifications : Synthesize analogs with variations at the hexyl chain (position 2), THP-oxy group (position 5), or hydroxyl (position 3). Replace THP with other protecting groups (e.g., TBS) to test steric effects .
  • Enzymatic Assays :

Pancreatic Lipase Inhibition : Use a colorimetric assay with p-nitrophenyl esters; measure absorbance at 405 nm to quantify inhibition .

Tributyrin Hydrolysis : Monitor free fatty acid release via pH-stat titration .

  • Data Interpretation : Correlate IC50 values with substituent hydrophobicity/steric bulk to identify critical binding motifs.

Q. What strategies resolve contradictions in biological activity data caused by impurities or stereoisomers?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., incomplete deprotection intermediates).
  • Chiral Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test their individual activities .
  • Crystallography : Solve the crystal structure to confirm absolute configuration and compare with docking simulations (e.g., against human lipase PDB: 1LPB) .

Q. How can mechanistic studies elucidate the compound’s role in lipid metabolism pathways?

  • Methodological Answer :
  • In Vitro Models :
  • Differentiate 3T3-L1 adipocytes and treat with the compound; quantify lipid accumulation via Oil Red O staining.
  • Measure AMPK phosphorylation (Western blot) to assess metabolic regulation.
  • In Vivo Models :
  • Administer the compound to high-fat diet-induced obese mice; track fecal lipid excretion and serum triglycerides.
  • Transcriptomics : Perform RNA-seq on liver tissue to identify downregulated lipogenesis genes (e.g., SREBP-1c) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.